6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with a benzodioxine-carbonyl substituent. The pyrrolo[3,4-b]pyridine scaffold is a bicyclic system comprising a pyrrole ring fused to a pyridine ring, which is known for its structural versatility in medicinal chemistry and materials science .
For instance, pyrrolo[3,4-b]pyridine derivatives are frequently explored as kinase inhibitors, apoptosis inducers, and intermediates in drug discovery .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(18-8-11-4-3-7-17-12(11)9-18)15-10-20-13-5-1-2-6-14(13)21-15/h1-7,15H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNHTRCYERSBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N3CC4=C(C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and efficient purification techniques would be essential for any large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo several types of chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Its properties may be exploited in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrrolo[3,4-b]pyridine vs. Pyrrolo[2,3-b]pyridine: The target compound’s pyrrolo[3,4-b]pyridine core differs from pyrrolo[2,3-b]pyridine (e.g., in ) in ring fusion positions. Pyrrolo[2,3-b]pyridine derivatives, such as those in , exhibit activity as Bcl-xL inhibitors for cancer therapy due to their planar aromatic systems, which enhance protein binding.
Oxazolo[4,5-c]pyridine Derivatives :
describes 5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine, which replaces the pyrrolo ring with an oxazole moiety. The oxazole’s electron-deficient nature contrasts with pyrrolo’s electron-rich system, influencing solubility and reactivity. This substitution may reduce nucleophilic character but improve metabolic stability .
Substituent Comparisons
Benzodioxine-carbonyl vs. Halogen/CF₃ :
The benzodioxine-carbonyl group (target compound) offers hydrogen-bond acceptors (carbonyl oxygen and dioxane ethers), contrasting with bromo () or trifluoromethyl () substituents, which prioritize hydrophobic interactions or metabolic resistance.Benzyl vs. Benzodioxine-carbonyl :
The benzyl group in enhances lipophilicity and π-π stacking but lacks polar interactions, whereas the benzodioxine-carbonyl improves solubility through polarity .
Physicochemical Properties
Solubility and Stability :
Salts like 5H,6H,7H-pyrrolo[3,4-b]pyridine hydrobromide () and 3-(trifluoromethyl)-pyrrolo[3,4-b]pyridine hydrochloride () demonstrate improved aqueous solubility compared to neutral analogs. The target compound’s benzodioxine-carbonyl may confer moderate solubility, intermediate between hydrophobic CF₃ and ionic salts.Molecular Weight and Drug-Likeness : The target compound’s estimated molecular weight (~286.28) aligns with Lipinski’s rule (<500 Da), similar to analogs in (255.12) and (286.28).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 6-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine?
- Methodological Answer : The compound is typically synthesized via acylation of the pyrrolo[3,4-b]pyridine core with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride. Key steps include:
- Core Preparation : The pyrrolo[3,4-b]pyridine scaffold is generated through cyclocondensation of aminopyridine derivatives with ketones or aldehydes under acidic conditions .
- Acylation : Reacting the core with acyl chlorides in anhydrous solvents (e.g., THF or DCM) using bases like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is employed for isolation .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns. For example, the benzodioxine protons appear as doublets (δ 4.2–4.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves the bicyclic framework and confirms the acyl group orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 341.12) .
Q. What are the key reactivity patterns of the pyrrolo[3,4-b]pyridine core?
- Methodological Answer : The core exhibits:
- Electrophilic Substitution : Chlorination or bromination at the pyridine ring’s para position using NCS/NBS .
- Nucleophilic Attack : Amine or alcohol nucleophiles target the electron-deficient carbonyl group, enabling derivatization .
- Hydrogenation : The dihydrobenzodioxine moiety can undergo catalytic hydrogenation (Pd/C, H₂) to yield saturated analogs .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimization strategies include:
- In Situ Intermediate Trapping : Avoiding isolation of unstable intermediates (e.g., using one-pot reactions) to minimize decomposition .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency by stabilizing transition states .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation steps, reducing reaction time .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions arise from assay variability. Solutions include:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed cell lines, IC₅₀ determination via fluorescence polarization) .
- Metabolic Profiling : Assess compound stability in different media (e.g., liver microsomes) to identify degradation artifacts .
- Structural Confirmation : Verify batch purity via HPLC and NMR to rule out impurities affecting activity .
Q. What computational methods predict the binding affinity of derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., mGlu5 receptors), prioritizing substituents with favorable ΔG values .
- QSAR Models : Regression analysis correlates electronic parameters (Hammett σ) with inhibitory activity to guide substituent selection .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify derivatives with persistent target engagement .
Q. How do electron-withdrawing groups (EWGs) affect the pharmacological profile?
- Methodological Answer : EWGs (e.g., -NO₂, -CF₃) on the benzodioxine ring:
- Enhance Metabolic Stability : Reduce CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ increased from 2.1 to 5.8 h in rat plasma) .
- Modulate Target Selectivity : Fluorine substitution improves mGlu5 receptor binding (Ki from 120 nM to 45 nM) by optimizing π-π stacking .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Quantify impurities (<0.5% area) using C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C to establish storage conditions (e.g., -20°C under argon) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify susceptible functional groups (e.g., hydrolysis of the acyl bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
